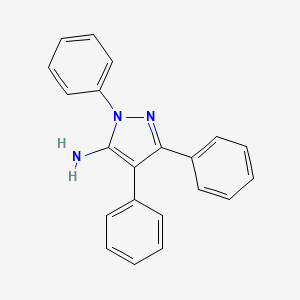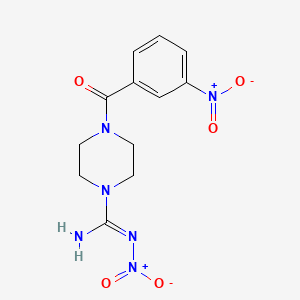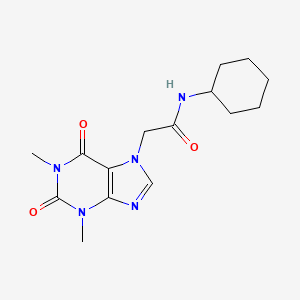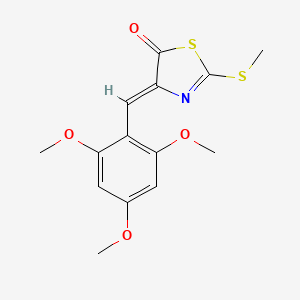![molecular formula C17H19NOS B5860528 N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5860528.png)
N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. MPTP is a thioamide derivative and is commonly used as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been shown to reduce the production of reactive oxygen species, which can damage cells and contribute to the development of diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of biological activities. However, there are also some limitations to its use. This compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, this compound could be further studied as a reagent in organic synthesis, particularly in the synthesis of thioamide derivatives.
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. It has a variety of biological activities and has been used as a reagent in organic synthesis. While there are some limitations to its use, there are also several future directions for research on this compound.
Méthodes De Synthèse
N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide can be synthesized by reacting 3-methylbenzoyl chloride with 4-methylphenylthiourea in the presence of a base such as potassium carbonate. The reaction yields this compound as a yellow solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide has been studied extensively for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a reagent in organic synthesis, particularly in the synthesis of thioamide derivatives.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-6-8-16(9-7-13)20-11-10-17(19)18-15-5-3-4-14(2)12-15/h3-9,12H,10-11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVAYXDNALJENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-methylbenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5860479.png)
![6-methyl-3-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5860483.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5860514.png)



![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5860533.png)
amino]ethanol](/img/structure/B5860535.png)